Cas no 5888-91-5 (N-Acetyl-N-methyl-glycine)

N-Acetyl-N-methyl-glycine is a modified amino acid derivative characterized by the acetylation and methylation of the glycine backbone. This compound is primarily utilized in peptide synthesis and biochemical research, where its structural modifications enhance stability and alter physicochemical properties. The acetyl group improves resistance to enzymatic degradation, while the methyl substitution influences solubility and conformational flexibility. These features make it valuable for studying peptide interactions, designing enzyme inhibitors, and developing stable analogs in medicinal chemistry. Its well-defined structure and compatibility with standard coupling reagents facilitate its incorporation into complex peptides, offering researchers a versatile tool for probing molecular function and optimizing bioactive compounds.
N-Acetyl-N-methyl-glycine structure
N-Acetyl-N-methyl-glycine structure
Product Name:N-Acetyl-N-methyl-glycine
CAS No:5888-91-5
MF:C5H9NO3
MW:131.129861593246
MDL:MFCD00021748
CID:340512
PubChem ID:10975514
Update Time:2025-06-08

N-Acetyl-N-methyl-glycine Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-acetyl-N-methyl-
    • 2-[Acetyl(methyl)amino]acetic acid
    • BB 0259291
    • N-Acetyl-N-methyl-glycine
    • UNII-7QC829R9F7
    • MFCD00021748
    • 7QC829R9F7
    • [acetyl(methyl)amino]acetic acid, AldrichCPR
    • [acetyl(methyl)amino]acetic acid
    • SY168740
    • AKOS000126613
    • N-acetyl sarcosine
    • SCHEMBL1597034
    • 5888-91-5
    • SVXPSKKRNACRPB-UHFFFAOYSA-N
    • 2-(N-Methylacetamido)aceticacid
    • CS-0169319
    • N-acetylsarcosine
    • acetylsarcosine
    • N-acetyl-N-methylglycine
    • DTXSID70450336
    • 2-(N-Methylacetamido)acetic acid
    • BS-13029
    • N-acetyl-sarcosine
    • EN300-33657
    • Z85895184
    • (N-methylacetamido)acetic acid
    • ALBB-033270
    • MDL: MFCD00021748
    • Inchi: 1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9)
    • InChI Key: SVXPSKKRNACRPB-UHFFFAOYSA-N
    • SMILES: O=C(C)N(C)CC(=O)O

Computed Properties

  • Exact Mass: 131.05827
  • Monoisotopic Mass: 131.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 57.61

N-Acetyl-N-methyl-glycine Security Information

  • HazardClass:IRRITANT

N-Acetyl-N-methyl-glycine Pricemore >>

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Additional information on N-Acetyl-N-methyl-glycine

Research Brief on N-Acetyl-N-methyl-glycine (CAS: 5888-91-5): Recent Advances and Applications

N-Acetyl-N-methyl-glycine (CAS: 5888-91-5), a derivative of glycine, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by the presence of both acetyl and methyl groups on the nitrogen atom of glycine, exhibits versatile applications in drug development, metabolic studies, and biochemical research. Recent studies have explored its potential as a building block in peptide synthesis, a modulator in metabolic pathways, and a candidate for therapeutic applications. This brief aims to summarize the latest findings and advancements related to N-Acetyl-N-methyl-glycine, providing insights into its current and future applications in the biomedical field.

One of the key areas of research involving N-Acetyl-N-methyl-glycine is its role in peptide synthesis. The compound's ability to act as a protected amino acid derivative makes it valuable in the synthesis of complex peptides and proteins. Recent studies have demonstrated its efficacy in improving the yield and purity of peptide products, particularly in solid-phase peptide synthesis (SPPS). Researchers have also investigated its stability under various reaction conditions, highlighting its robustness as a reagent in synthetic chemistry. These findings underscore the potential of N-Acetyl-N-methyl-glycine to streamline peptide production processes in both academic and industrial settings.

In addition to its synthetic applications, N-Acetyl-N-methyl-glycine has been studied for its metabolic effects. Emerging evidence suggests that this compound may play a role in modulating glycine metabolism, which is implicated in various physiological and pathological processes. For instance, recent preclinical studies have explored its impact on mitochondrial function and energy metabolism, with promising results indicating its potential as a therapeutic agent for metabolic disorders. Furthermore, its acetyl and methyl groups may contribute to its bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development.

Another noteworthy area of research is the investigation of N-Acetyl-N-methyl-glycine's potential therapeutic applications. Preliminary studies have examined its effects on neurodegenerative diseases, given its structural similarity to neurotransmitters and its ability to cross the blood-brain barrier. Recent in vitro and in vivo experiments have shown that this compound may exhibit neuroprotective properties, possibly through its interaction with glycine receptors or its antioxidant effects. While further research is needed to validate these findings, the initial results highlight the compound's potential as a novel therapeutic agent for neurological conditions.

Despite the promising advancements, challenges remain in the widespread adoption of N-Acetyl-N-methyl-glycine in clinical and industrial applications. Issues such as scalability of synthesis, cost-effectiveness, and comprehensive toxicity profiling need to be addressed. Recent efforts have focused on optimizing synthetic routes to enhance yield and reduce production costs. Additionally, ongoing toxicological studies aim to establish the safety profile of this compound, which is critical for its transition from laboratory research to commercial and therapeutic use.

In conclusion, N-Acetyl-N-methyl-glycine (CAS: 5888-91-5) represents a compound of growing interest in chemical biology and pharmaceutical research. Its applications in peptide synthesis, metabolic modulation, and potential therapeutic uses underscore its versatility and value. As research continues to uncover its mechanisms and optimize its production, N-Acetyl-N-methyl-glycine is poised to play an increasingly important role in advancing biomedical science and drug development. Future studies should focus on addressing the existing challenges and exploring new avenues for its application, ensuring its full potential is realized in the years to come.

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